1,1-Dimethylethyl 3-[[4-(trifluoromethyl)phenyl]methylene]-1-azetidinecarboxylate
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Overview
Description
1,1-Dimethylethyl 3-[[4-(trifluoromethyl)phenyl]methylene]-1-azetidinecarboxylate is a synthetic organic compound known for its unique chemical structure and properties It features a trifluoromethyl group attached to a phenyl ring, which is further connected to an azetidinecarboxylate moiety
Preparation Methods
The synthesis of 1,1-Dimethylethyl 3-[[4-(trifluoromethyl)phenyl]methylene]-1-azetidinecarboxylate typically involves multiple steps, including the formation of the azetidine ring and the introduction of the trifluoromethyl group. One common synthetic route involves the reaction of 4-(trifluoromethyl)benzaldehyde with an appropriate azetidine precursor under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1,1-Dimethylethyl 3-[[4-(trifluoromethyl)phenyl]methylene]-1-azetidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Addition: The azetidine ring can undergo addition reactions with electrophiles or nucleophiles under suitable conditions
Scientific Research Applications
1,1-Dimethylethyl 3-[[4-(trifluoromethyl)phenyl]methylene]-1-azetidinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1,1-Dimethylethyl 3-[[4-(trifluoromethyl)phenyl]methylene]-1-azetidinecarboxylate involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on specific enzymes or receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
1,1-Dimethylethyl 3-[[4-(trifluoromethyl)phenyl]methylene]-1-azetidinecarboxylate can be compared with similar compounds such as:
1,1-Dimethylethyl 3-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxy-1-pyrrolidinecarboxylate: This compound has a similar structure but features a pyrrolidine ring instead of an azetidine ring.
4-(1,1-Dimethylethyl)-α-[hydroxy[2-(trifluoromethyl)phenyl]methylene]benzeneacetonitrile: This compound has a similar trifluoromethylphenyl group but differs in the rest of its structure.
Properties
Molecular Formula |
C16H18F3NO2 |
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Molecular Weight |
313.31 g/mol |
IUPAC Name |
tert-butyl 3-[[4-(trifluoromethyl)phenyl]methylidene]azetidine-1-carboxylate |
InChI |
InChI=1S/C16H18F3NO2/c1-15(2,3)22-14(21)20-9-12(10-20)8-11-4-6-13(7-5-11)16(17,18)19/h4-8H,9-10H2,1-3H3 |
InChI Key |
IAZYHVFEODWCMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=CC2=CC=C(C=C2)C(F)(F)F)C1 |
Origin of Product |
United States |
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